

Application Notes: Assessing Caroverine's Efficacy in Tinnitus Treatment

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Compound of Interest					
Compound Name:	Caroverine Hydrochloride				
Cat. No.:	B1668455	Get Quote			

Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments.[1] The pathophysiology of certain types of tinnitus, particularly cochlear synaptic tinnitus, is hypothesized to involve the excessive release of the excitatory neurotransmitter glutamate at the synapse between inner hair cells and auditory nerve fibers.[1][2][3] This excitotoxicity is thought to lead to aberrant neuronal firing perceived as tinnitus.[4] Caroverine, a quinoxaline-derivative, has emerged as a potential therapeutic agent due to its action as a glutamate receptor antagonist, specifically targeting both N-methyl-D-aspartate (NMDA) and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4][5][6] By blocking these receptors, Caroverine may mitigate the excitotoxic effects of excessive glutamate and reduce tinnitus-related neuronal activity.[3] These application notes provide a detailed protocol for assessing the efficacy of Caroverine in treating tinnitus, designed for researchers, scientists, and drug development professionals.

Target Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

A robust assessment of Caroverine's efficacy requires a well-structured clinical trial incorporating both subjective and objective measures. The following protocol outlines a randomized, double-blind, placebo-controlled study design.

1. Participant Recruitment and Selection



• Inclusion Criteria:

- Adults (20-70 years) with a diagnosis of subjective, sensorineural tinnitus of at least six months duration.
- Tinnitus of cochlear synaptic origin, as determined by a thorough otolaryngological and audiological examination.
- Willingness to provide informed written consent.[7]
- Exclusion Criteria:
 - Objective tinnitus (e.g., vascular or muscular origin).
 - Tinnitus associated with active Meniere's disease or sudden hearing loss.[8]
 - Presence of retrocochlear pathology, confirmed by magnetic resonance imaging (MRI).[7]
 [8]
 - Significant neuropsychiatric, cardiovascular, or metabolic disorders.[8]
 - Pregnancy or breastfeeding.[9]
 - Known allergy to Caroverine.[9]
- 2. Study Design and Intervention
- Design: A randomized, double-blind, placebo-controlled trial.
- Groups:
 - Treatment Group: Receives oral Caroverine.
 - Control Group: Receives a matching placebo.
- Dosage and Administration:
 - Oral Caroverine at a dose of 20-40 mg twice daily for 90 days.[1][5][10] Some sources suggest a daily dosage of 60-120 mg divided into two or three doses.[11]



- The medication should be taken with meals.[12]
- Randomization and Blinding: Participants will be randomly assigned to either the treatment or control group. Both participants and investigators will be blinded to the treatment allocation.

3. Assessment Schedule

Assessments should be conducted at baseline (pre-treatment), and at specified follow-up intervals (e.g., week 1, month 1, and month 3/end of treatment).[7]

4. Outcome Measures

A combination of subjective questionnaires and objective psychoacoustic measurements should be utilized to provide a comprehensive evaluation of treatment efficacy.

4.1. Subjective Assessment: Tinnitus Handicap Inventory (THI)

The THI is a 25-item self-report questionnaire that quantifies the impact of tinnitus on daily life. [13]

- Scoring: The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.[13][14] Responses are scored as "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points).[13][15]
- Interpretation of Scores:
 - 0-16: Slight or no handicap[13][16]
 - 18-36: Mild handicap[13][16]
 - 38-56: Moderate handicap[13][16]
 - 58-76: Severe handicap[13][16]
 - 78-100: Catastrophic handicap[13][16]



- Subscales: The THI can be broken down into three subscales: Functional, Emotional, and Catastrophic, to identify specific areas of difficulty.[13][14][17]
- Clinically Significant Change: A reduction of at least 7 points in the total THI score is considered a clinically significant improvement.[14]
- 4.2. Subjective Assessment: Visual Analog Scale (VAS)

A VAS can be used to assess the perceived loudness and annoyance of tinnitus.

- Procedure: Patients rate their tinnitus loudness and annoyance on a scale from 0 (no tinnitus) to 10 (loudest/most annoying imaginable).[8]
- Data Collection: VAS scores should be recorded at each assessment point.
- 4.3. Psychoacoustic Assessment

Psychoacoustic measures provide objective data on the characteristics of the patient's tinnitus. [18][19]

- · Tinnitus Pitch Matching:
 - Procedure: A pure tone is presented to the contralateral ear (or ipsilateral if necessary), and the patient adjusts the frequency until it matches the perceived pitch of their tinnitus.
 [20][21] This can be performed using a continuous-pitch presentation method for greater precision.[20]
 - Rationale: To determine the frequency characteristics of the tinnitus.[18]
- Tinnitus Loudness Matching:
 - Procedure: Once the pitch is matched, the intensity of the pure tone is adjusted until its loudness matches that of the tinnitus.[20][21] The result is typically expressed in dB
 Sensation Level (dB SL), which is the level above the patient's hearing threshold for that frequency.[21][22]
 - Rationale: To quantify the perceived loudness of the tinnitus.[18]



- · Minimum Masking Level (MML):
 - Procedure: A narrow-band noise centered at the tinnitus pitch is presented, and the intensity is gradually increased until it just masks (covers up) the tinnitus.[18]
 - Rationale: To determine the minimum level of external sound required to mask the tinnitus.
- 5. Safety and Tolerability
- Adverse Event Monitoring: All adverse events reported by participants should be recorded throughout the study.
- Common Side Effects: Potential side effects of Caroverine include nausea, vomiting, dizziness, headache, and skin rash.[9]

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between the treatment and placebo groups at different time points.

Table 1: Baseline Demographics and Clinical Characteristics



Characteristic	Caroverine Group (n=)	Placebo Group (n=)	p-value
Age (years, mean ± SD)			
Gender (Male/Female, n (%))			
Tinnitus Duration (months, mean ± SD)			
Baseline THI Score (mean ± SD)			
Baseline VAS Loudness (mean ± SD)			
Baseline Tinnitus Pitch (Hz, mean ± SD)	•		
Baseline Tinnitus Loudness (dB SL, mean ± SD)			

Table 2: Tinnitus Handicap Inventory (THI) Scores Over Time

Time Point	Caroverine Group (mean ± SD)	Placebo Group (mean ± SD)	Change from Baseline (Caroverine)	Change from Baseline (Placebo)	p-value
Baseline	-	-			
Week 1					
Month 1	_				
Month 3	_				

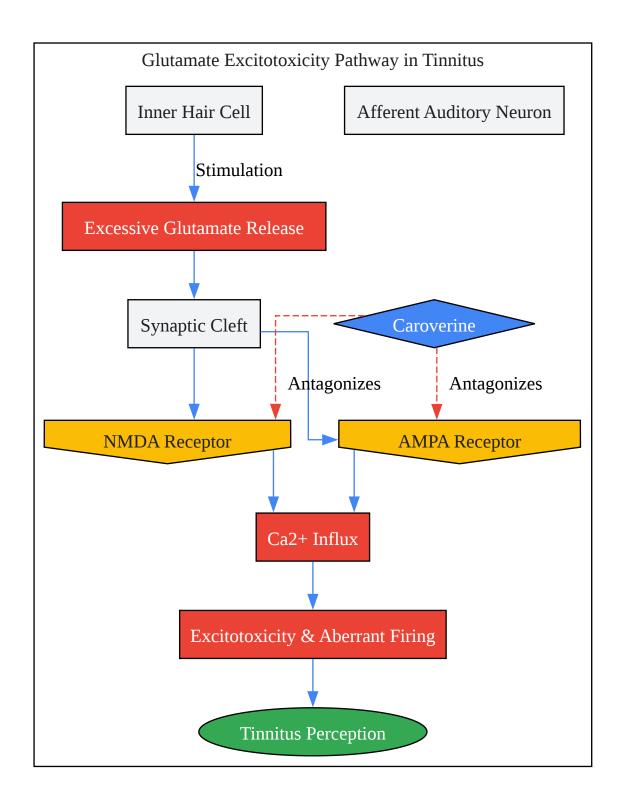


Table 3: Psychoacoustic Measures Over Time

Time Point	Measure	Caroverine Group (mean ± SD)	Placebo Group (mean ± SD)	p-value
Baseline	Tinnitus Loudness (dB SL)			
Minimum Masking Level (dB SL)				
Month 3	Tinnitus Loudness (dB SL)			
Minimum Masking Level (dB SL)		_		

Mandatory Visualizations

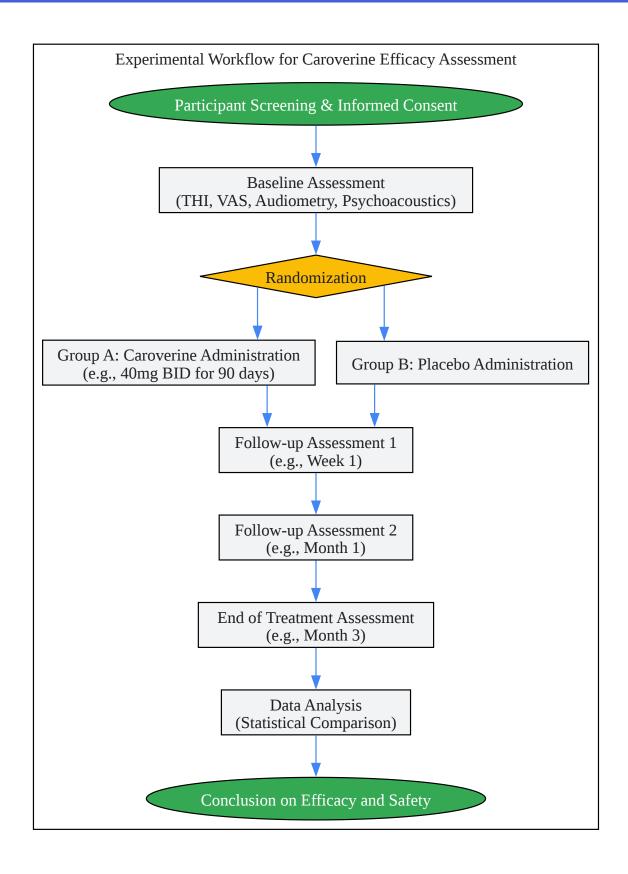




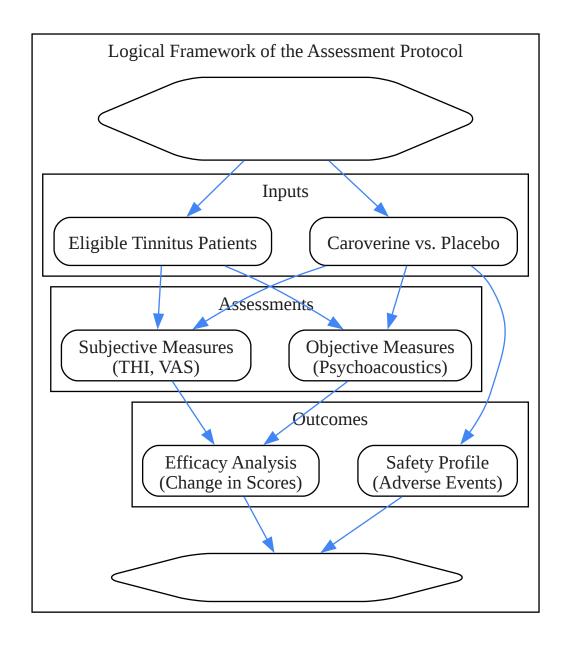
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Caption: Proposed mechanism of Caroverine in mitigating tinnitus.









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